molecular formula C25H22Cl2N4O2S B15085969 N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 476484-49-8

N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15085969
CAS No.: 476484-49-8
M. Wt: 513.4 g/mol
InChI Key: KEUNKYZDTPUANI-UHFFFAOYSA-N
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Description

N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may include:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazines and carboxylic acids or their derivatives.

    Substitution reactions: Introduction of the chloro and methoxy groups on the phenyl rings can be done using electrophilic aromatic substitution.

    Thioether formation: The sulfanyl group can be introduced through nucleophilic substitution reactions involving thiols and haloacetamides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present in the structure.

    Substitution: The aromatic rings can undergo further substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May exhibit biological activity such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Potential use in the development of pharmaceuticals targeting specific diseases.

    Industry: Could be used in the production of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include:

    Enzymes: Inhibition of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Itraconazole: A triazole antifungal with a broader spectrum of activity.

    Voriconazole: Known for its effectiveness against a wide range of fungal infections.

Uniqueness

N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may have unique properties such as specific biological activity, improved pharmacokinetic profile, or reduced toxicity compared to similar compounds.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

CAS No.

476484-49-8

Molecular Formula

C25H22Cl2N4O2S

Molecular Weight

513.4 g/mol

IUPAC Name

N-(2-chloro-4,6-dimethylphenyl)-2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H22Cl2N4O2S/c1-15-12-16(2)23(21(27)13-15)28-22(32)14-34-25-30-29-24(17-4-10-20(33-3)11-5-17)31(25)19-8-6-18(26)7-9-19/h4-13H,14H2,1-3H3,(H,28,32)

InChI Key

KEUNKYZDTPUANI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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